molecular formula C10H12N2OS B2921708 Morpholino(pyridin-4-yl)methanethione CAS No. 17332-42-2

Morpholino(pyridin-4-yl)methanethione

Cat. No.: B2921708
CAS No.: 17332-42-2
M. Wt: 208.28
InChI Key: DJNQJCVLRWPWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(pyridin-4-yl)methanethione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a pyridine ring via a methanethione group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Morpholin-4-yl(pyridin-4-yl)methanethione is a derivative of phenyl-(morpholino)methanethione . The primary targets of these compounds are the enzymes monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) . These enzymes catalyze the degradation reactions of endocannabinoids, which are involved in various pathophysiological phenomena .

Mode of Action

The compound inhibits the activity of MGL and FAAH . By inhibiting these enzymes, it prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the specific endocannabinoid and the tissues in which it is active .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are involved in a wide range of physiological processes, including pain sensation, mood, and memory . By inhibiting the degradation of these endocannabinoids, Morpholin-4-yl(pyridin-4-yl)methanethione can potentially modulate these processes .

Result of Action

The inhibition of MGL and FAAH leads to increased levels of endocannabinoids . This can result in enhanced signaling through cannabinoid receptors, which are involved in a variety of physiological processes . Therefore, the molecular and cellular effects of Morpholin-4-yl(pyridin-4-yl)methanethione’s action would likely be diverse and depend on the specific physiological context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(pyridin-4-yl)methanethione typically involves the reaction of morpholine with pyridine-4-carbaldehyde in the presence of a sulfur source. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) as the sulfurizing agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Morpholino(pyridin-4-yl)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Methylene Derivatives: Formed through reduction reactions.

    Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

Morpholino(pyridin-4-yl)methanethione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl(pyridin-4-yl)methanethione
  • Ferrocen-1-yl(morpholin-4-yl)methanethione
  • 1-(4-chlorothiobenzoyl)piperidine

Uniqueness

Morpholino(pyridin-4-yl)methanethione is unique due to its specific combination of a morpholine ring and a pyridine ring connected via a methanethione group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

morpholin-4-yl(pyridin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c14-10(9-1-3-11-4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNQJCVLRWPWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.